![molecular formula C14H10FNO B12673957 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one CAS No. 62662-88-8](/img/structure/B12673957.png)
3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Overview
Description
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a fluorinated dibenzazepinone derivative characterized by a seven-membered azepinone ring fused to two benzene rings, with a fluorine substituent at the 3-position. Its synthesis typically involves coupling fluorinated carboxylic acids (e.g., R-FLU or S-FLU) with enantiopure aminolactams like (S)- or (R)-5-amino-7-methyl-5,7-dihydro-6H-dibenz[b,d]azepin-6-one, using reagents such as EDCI and HOBt . The fluorine atom enhances metabolic stability and modulates electronic properties, influencing binding to biological targets like γ-secretase or potassium channels .
Preparation Methods
The synthesis of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and dibenzazepine derivatives.
Cyclization: The formation of the dibenzazepine ring system involves cyclization reactions, often facilitated by Lewis acids or other catalysts.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the 6-position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The fluorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation and Claisen condensation are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Its structure is similar to that of several antipsychotic drugs, suggesting possible interactions with neurotransmitter receptors.
Case Studies:
- Research indicates that derivatives of dibenzazepine compounds can exhibit antipsychotic properties by modulating dopamine and serotonin receptors, which are crucial for managing conditions such as schizophrenia and bipolar disorder .
The compound has shown promise in various biological assays, including antimicrobial and anticancer studies. Its fluorinated structure may enhance its interaction with biological targets.
Research Findings:
- In vitro studies have demonstrated that fluorinated dibenzazepines can inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Synthesis Insights:
Mechanism of Action
The mechanism of action of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their differences are summarized below:
Functional Group Impact
Biological Activity
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 227.23 g/mol
- CAS Number : 62662-88-8
Structure
The compound features a dibenzazepine core structure with a fluorine atom substitution, which may influence its pharmacological properties.
Research indicates that compounds within the dibenzazepine class, including this compound, exhibit various biological activities through multiple mechanisms:
- Calcium Channel Modulation : It has been reported that related compounds inhibit Ca-activated potassium channels, suggesting potential applications in treating conditions like sickle cell anemia and other proliferative diseases .
- Antitumor Activity : Some studies have suggested that similar dibenzazepine derivatives possess antitumor properties, potentially through apoptosis induction in cancer cells .
Case Studies and Research Findings
A review of several studies highlights the biological activity of this compound:
In Vitro Activity Against Cancer Cell Lines
Ion Channel Inhibition Profile
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one and its derivatives?
The synthesis of dibenzazepinone derivatives typically involves cyclization and functionalization steps. For example:
- Michael Addition and Cyclization : A key intermediate is formed via Michael addition, followed by nitrogen-assisted cyclization under inert conditions (e.g., nitrogen atmosphere) to yield the dibenzazepinone core .
- Halogenation : Fluorination at specific positions (e.g., the 3-position) can be achieved using electrophilic fluorinating agents like Selectfluor™, with reaction temperatures optimized between 0–60°C .
- Substituent Introduction : Substituents such as hydroxyl or trifluoroethyl groups are introduced via nucleophilic substitution or coupling reactions. For instance, hydroxylation at the 5-position requires protection/deprotection strategies to avoid side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of synthesized derivatives?
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for verifying regiochemistry. For example, aromatic protons in the dibenzazepinone skeleton show distinct splitting patterns (e.g., δ 7.37–7.51 ppm for 2′-, 3′-, 5′-, and 6′-H) .
- Melting Point (MP) Analysis : Consistency with literature values (e.g., MP 255–291°C for fluorinated derivatives) confirms purity .
- High-Performance Liquid Chromatography (HPLC) : Used to quantify purity (>97%) and detect residual solvents .
Q. How do substituents influence the aqueous solubility of dibenzazepinone derivatives?
Solubility is highly substituent-dependent, as shown in the table below:
Compound (Substituent) | Solubility (g/L, pH 7.0) | Temperature (°C) | Reference |
---|---|---|---|
5-(2-Fluoroethyl) derivative | 0.074 | 25 | |
5-(Trifluoroethyl) derivative | 0.0046 | 25 |
The fluoroethyl group enhances solubility compared to the trifluoroethyl group due to reduced hydrophobicity. Solubility measurements should use standardized buffers (e.g., phosphate, pH 7.0) and equilibrium methods .
Advanced Research Questions
Q. How can molecular docking simulations guide structural optimization for selective liver X receptor (LXR) transrepression?
- Ligand-Binding Domain (LBD) Analysis : Docking into the LXRα LBD (PDB: 1UHL) identifies key interactions (e.g., hydrogen bonding with Arg305 and hydrophobic contacts with Trp443). Substituents like hydroxyl groups at the 5-position improve binding affinity by forming additional hydrogen bonds .
- Transrepression-Selectivity : Modifications that reduce steric clashes with helix 12 (critical for transactivation) while maintaining interactions with transrepression-specific residues (e.g., Phe326) can eliminate transactivational activity. For example, compound 48 (5-hydroxy derivative) showed >30 μM selectivity for transrepression .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Cell-Type-Specific Assays : Use primary macrophages from LXR-null mice to confirm target specificity. For instance, compound 18 retained transrepressional activity in wild-type macrophages but was inactive in LXR-null cells, validating LXR dependency .
- Dose-Response Profiling : Compare EC values across assays (e.g., fluorescence polarization for direct binding vs. luciferase reporter assays for transcriptional activity). Discrepancies may arise from off-target effects or metabolic instability .
Q. How to design in vitro assays for evaluating transrepressional activity without transactivation interference?
- Fluorescence Polarization (FP) Assays : Measure direct binding to LXRα using fluorescein-labeled ligands. This avoids transcriptional confounding factors .
- NF-κB Inhibition Assays : Co-treat macrophages with LPS (to induce pro-inflammatory cytokines) and test compounds. Selective transrepressors (e.g., compound 22 ) reduce IL-6 production without affecting LXR target genes like ABCA1 .
- siRNA Knockdown : Silencing co-activators (e.g., SRC-1) can isolate transrepression pathways .
Q. Methodological Considerations
- Contradiction Analysis : When solubility predictions conflict with experimental data (e.g., poor correlation between logP and measured solubility), evaluate crystallinity via X-ray diffraction. Amorphous forms often exhibit higher solubility than crystalline counterparts .
- Data Triangulation : Combine NMR, HPLC, and mass spectrometry to confirm synthetic intermediates. For example, unexpected byproducts in Michael addition reactions can arise from keto-enol tautomerization .
Properties
IUPAC Name |
3-fluoro-5,11-dihydrobenzo[c][1]benzazepin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(17)16-13(10)8-11/h1-6,8H,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZBLXJYKSQBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211725 | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62662-88-8 | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62662-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-FLUORO-5,11-DIHYDRO-6H-DIBENZ(B,E)AZEPIN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSV2TNS0NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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